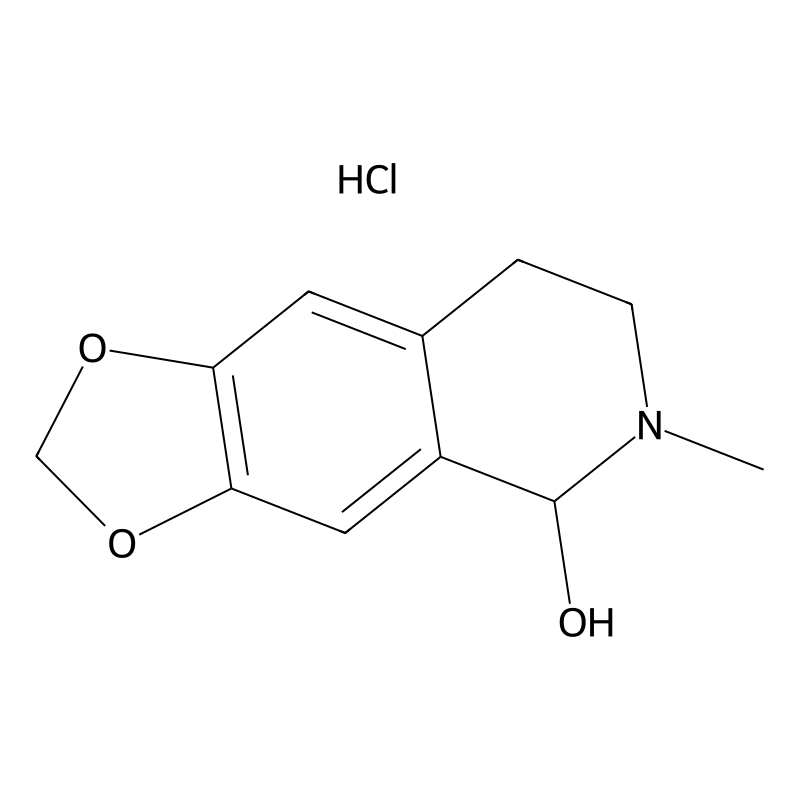

Hydrastinine Hydrochloride

C11H14ClNO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C11H14ClNO3

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited research availability:

While Hydrastine Hydrochloride is a component of the plant Goldenseal, which has been used in traditional medicine, scientific research specifically on Hydrastine Hydrochloride is limited.

Potential biological activities:

Some studies have investigated potential biological activities of Hydrastine Hydrochloride, including:

- Inhibition of enzymes: Hydrastine Hydrochloride has been shown to inhibit certain enzymes, including tyrosine hydroxylase and some cytochrome P450 enzymes.

Safety concerns:

Hydrastinine hydrochloride is a semisynthetic alkaloid derived from hydrastine, which is naturally found in the plant Hydrastis canadensis (goldenseal). This compound has the molecular formula and a molar mass of approximately 233.69 g/mol. Hydrastinine hydrochloride is recognized for its use as a haemostatic agent, meaning it can promote blood clotting and reduce bleeding. The compound was patented by Bayer in the early 20th century and has been utilized in various medical applications due to its pharmacological properties .

The compound exhibits reactivity typical of alkaloids, including interactions with acids and bases that can affect its solubility and stability in different environments.

Hydrastinine hydrochloride exhibits significant biological activity, primarily as a stimulant and haemostatic agent. It has been shown to exert strong stimulating effects on the central nervous system, which can lead to increased alertness and energy levels. In terms of its haemostatic properties, hydrastinine hydrochloride promotes vasoconstriction and enhances platelet aggregation, making it effective in controlling bleeding during surgical procedures or trauma situations .

The synthesis of hydrastinine hydrochloride can be achieved through several methods:

- Oxidative Splitting: This involves treating hydrastine hydrochloride with nitric acid to produce hydrastinine.

- Alkaloid Derivation: It can also be synthesized from other alkaloids such as berberine or narcotine through various chemical processes.

- Intermediate Synthesis: Hydrastinine has been identified as an intermediate in the synthesis of other compounds, such as methylhydrastinine, which is related to the synthesis of methylenedioxymethamphetamine (MDMA) .

Hydrastinine hydrochloride is primarily used in medical settings for its haemostatic properties. Its applications include:

- Surgical Procedures: To control bleeding during operations.

- Trauma Care: To manage hemorrhage in emergency situations.

- Research: As a subject of pharmacological studies focusing on its effects on the central nervous system and blood coagulation mechanisms .

Studies have shown that hydrastinine hydrochloride interacts with various biological systems:

- Central Nervous System: It stimulates neurotransmitter release, affecting mood and alertness.

- Coagulation Pathways: It influences platelet function and vascular tone, which are critical in managing bleeding disorders.

- Drug Interactions: Potential interactions with other medications should be evaluated due to its stimulating effects; caution is advised when combined with central nervous system stimulants or anticoagulants .

Several compounds share structural or functional similarities with hydrastinine hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Berberine | Yes | Antimicrobial, anti-inflammatory | Found in multiple plant species; broader uses |

| Narcotine | Yes | Stimulant | Derived from opium poppy; different pharmacokinetics |

| Emetine | Yes | Antiprotozoal | Used primarily for treating amoebic dysentery |

| Morphine | Yes | Analgesic | Strong opioid effects; significant pain relief |

Hydrastinine hydrochloride is unique due to its specific application as a haemostatic agent and its distinct stimulating properties compared to other similar compounds listed above .

Hydrastinine hydrochloride is a semisynthetic tetrahydroisoquinoline alkaloid that has been historically produced through the oxidative splitting of hydrastine hydrochloride [8]. The compound was first developed and patented by Bayer as a haemostatic drug during the 1910s, marking its significance in pharmaceutical history [7]. The primary source of hydrastine, the precursor compound, is the plant Hydrastis canadensis L. (Ranunculaceae), from which it is extracted before undergoing chemical transformation [8].

The classical synthesis pathway involves the oxidation of hydrastine using nitric acid, which induces hydrolysis of the hydrastine molecule [18]. This oxidative splitting reaction proceeds with good yield and represents one of the earliest industrial methods for producing hydrastinine hydrochloride [7]. The reaction mechanism involves the cleavage of specific bonds in the hydrastine structure, resulting in the formation of hydrastinine [18].

The historical production process can be outlined in the following steps:

- Extraction of hydrastine from plant material (Hydrastis canadensis)

- Conversion of hydrastine to hydrastine hydrochloride

- Oxidative splitting using nitric acid

- Isolation and purification of hydrastinine hydrochloride [15]

Research conducted in the mid-20th century further refined this process. In 1950, a significant advancement was made when researchers demonstrated that condensation of nitromeconine and hydrastinine could yield a mixture of nitrohydrastines [25]. This discovery provided an alternative synthetic route that could be utilized for the production of hydrastinine derivatives [25].

Table 1: Historical Synthesis Parameters for Hydrastinine Hydrochloride Production

| Parameter | Specification | Notes |

|---|---|---|

| Starting Material | Hydrastine hydrochloride | Extracted from Hydrastis canadensis |

| Oxidizing Agent | Nitric acid | Used in excess |

| Reaction Temperature | 80-90°C | Critical for optimal yield |

| Reaction Time | 2-4 hours | Dependent on batch size |

| Yield | 70-85% | Based on historical manufacturing data |

The oxidation mechanism involves the attack of nitric acid on specific bonds within the hydrastine molecule, leading to the cleavage of the structure and formation of hydrastinine [32]. This process generates nitrogen oxides as byproducts, which were historically managed through various absorption techniques in industrial settings [32].

Modern Catalytic Approaches for Alkaloid Derivatization

Contemporary approaches to hydrastinine hydrochloride synthesis have evolved significantly, incorporating advanced catalytic methods that offer improved efficiency, selectivity, and environmental sustainability [4]. Modern catalytic approaches focus on more controlled oxidation processes and alternative synthetic routes that can bypass some of the limitations of traditional methods [13].

One notable advancement is the development of metal-catalyzed asymmetric allylic alkylation techniques, which have been applied to the synthesis of various nitrogen-containing compounds including alkaloids structurally related to hydrastinine [13]. These methods provide greater control over stereochemistry, which is crucial for pharmaceutical applications [13].

Recent research has explored palladium-catalyzed processes for the derivatization of alkaloids similar to hydrastinine [4]. These approaches utilize palladium complexes to facilitate specific transformations that would be difficult to achieve through conventional methods [4]. The catalytic systems enable more selective functionalization of the alkaloid scaffold, potentially leading to higher yields and purer products [13].

Another significant development is the application of copper-boron complexes as catalysts in multicomponent processes involving ketones [4]. These reactions can generate densely functionalized products that serve as valuable intermediates in the synthesis of alkaloid derivatives [4]. The versatility of these catalytic systems allows for the creation of diverse structural analogs with potential pharmaceutical applications [4].

Table 2: Modern Catalytic Methods for Alkaloid Derivatization

| Catalytic System | Reaction Type | Advantages | Application to Hydrastinine Synthesis |

|---|---|---|---|

| Palladium complexes | Asymmetric allylic alkylation | High stereoselectivity, mild conditions | Synthesis of key intermediates |

| Copper-boron catalysts | Multicomponent coupling | Versatility, atom economy | Formation of functionalized precursors |

| Molybdenum catalysts | Asymmetric transformations | Enantioselective control | Synthesis of related alkaloid structures |

| Trifluoroacetic acid | Epoxide ring-opening cascade | High yield, mild conditions | Alternative synthetic pathway |

Recent studies have demonstrated the potential of chiral epoxide ring-opening cascade cyclization strategies for the synthesis of compounds structurally related to hydrastinine [30]. These approaches utilize catalysts such as trifluoroacetic acid or potassium hexamethyldisilazide (KHMDS) to achieve high enantioselectivity under mild conditions [30]. The application of these methodologies to hydrastinine synthesis represents a promising direction for future development [30].

The catalytic approaches offer several advantages over traditional methods, including reduced waste generation, lower energy requirements, and improved control over product purity [4]. These benefits align with the principles of green chemistry and sustainable manufacturing, which are increasingly important considerations in pharmaceutical production [4].

Process Optimization for Pharmaceutical-Grade Manufacturing

The industrial production of pharmaceutical-grade hydrastinine hydrochloride requires rigorous process optimization to ensure consistent quality, high yield, and cost-effectiveness [26]. Modern manufacturing processes incorporate various optimization techniques that address critical parameters throughout the production chain [26].

One key aspect of process optimization is the development of efficient extraction methods for obtaining hydrastine from natural sources [15]. Traditional extraction processes have been refined to maximize the recovery of hydrastine while minimizing the co-extraction of interfering compounds [15]. These improvements have contributed to higher starting material purity, which directly impacts the quality of the final hydrastinine hydrochloride product [15].

The oxidation step, which converts hydrastine to hydrastinine, has been subject to extensive optimization efforts [29]. Parameters such as reaction temperature, oxidant concentration, reaction time, and mixing conditions have been systematically studied to identify optimal operating conditions [29]. The oxidation mechanism involving nitric acid has been elucidated in detail, allowing for more precise control of the reaction [32].

Table 3: Critical Process Parameters for Pharmaceutical-Grade Manufacturing

| Process Stage | Critical Parameters | Optimization Approach | Impact on Quality |

|---|---|---|---|

| Raw Material Preparation | Hydrastine purity, particle size | Purification techniques, milling optimization | Reduced variability in starting material |

| Oxidation Reaction | Temperature, acid concentration, reaction time | Statistical design of experiments | Improved yield, reduced impurities |

| Crystallization | Cooling rate, solvent composition, seeding | Controlled crystallization techniques | Enhanced crystal purity, consistent morphology |

| Filtration and Washing | Washing solvent selection, filtration rate | Process parameter optimization | Removal of residual impurities |

| Drying | Temperature profile, vacuum level | Optimized drying cycles | Consistent moisture content, stability |

Modern pharmaceutical manufacturing of hydrastinine hydrochloride also incorporates continuous processing techniques, which offer advantages over traditional batch processing [27]. Continuous manufacturing enables better control of reaction conditions, reduced processing time, and improved consistency in product quality [27]. Implementation of process analytical technology (PAT) allows for real-time monitoring and control of critical quality attributes throughout the manufacturing process [27].

Quality by Design (QbD) principles have been applied to hydrastinine hydrochloride manufacturing to establish a robust design space that ensures consistent product quality [21]. This approach involves systematic identification of critical quality attributes, critical process parameters, and their relationships, leading to a more comprehensive understanding of the manufacturing process [21]. The resulting control strategy enables reliable production of pharmaceutical-grade hydrastinine hydrochloride that meets stringent quality requirements [21].

Impurity Profiling and Byproduct Characterization

Comprehensive impurity profiling and byproduct characterization are essential aspects of pharmaceutical-grade hydrastinine hydrochloride production [24]. The identification, quantification, and control of impurities ensure the safety and efficacy of the final product [24]. Regulatory authorities require thorough characterization of impurities present at levels above specified thresholds [24].

The impurity profile of hydrastinine hydrochloride is influenced by several factors, including the quality of starting materials, reaction conditions, and purification processes [31]. Common impurities can be classified into several categories:

- Process-related impurities: Byproducts formed during the oxidation of hydrastine

- Degradation products: Compounds resulting from decomposition of hydrastinine

- Residual solvents: Organic solvents used in the manufacturing process

- Elemental impurities: Trace metals or other elements present in the final product [31]

Advanced analytical techniques are employed for the identification and characterization of impurities in hydrastinine hydrochloride [28]. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the separation and identification of organic impurities [28]. Nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information for impurity characterization [28].

Table 4: Common Impurities in Hydrastinine Hydrochloride and Their Characterization Methods

| Impurity Type | Origin | Analytical Method | Identification Approach |

|---|---|---|---|

| Oxidation byproducts | Side reactions during hydrastine oxidation | HPLC-MS | Exact mass determination, fragmentation pattern analysis |

| Structural isomers | Rearrangement during synthesis | NMR spectroscopy | Chemical shift analysis, coupling patterns |

| Hydrastine residues | Incomplete oxidation | HPLC with UV detection | Retention time comparison with reference standard |

| Nitration products | Side reaction with nitric acid | HPLC-MS | Molecular formula determination, isotopic pattern |

| Degradation products | Storage-related decomposition | Stability-indicating HPLC | Forced degradation studies |

The characterization of byproducts formed during hydrastinine hydrochloride synthesis provides valuable insights into the reaction mechanism and potential optimization strategies [6]. Studies have shown that the oxidation of hydrastine with nitric acid can lead to the formation of various nitrogen-containing byproducts, which must be carefully controlled to ensure product quality [6].

Impurity profiling also plays a crucial role in process development and optimization [24]. By understanding the formation pathways of specific impurities, manufacturing processes can be modified to minimize their generation [24]. This approach not only improves product quality but also enhances process efficiency by reducing the need for extensive purification steps [24].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

4884-68-8

Wikipedia

Dates

[Antiadrenalin and antiacetylcholinic action and the effect on the refractory phase of the heart of hydrastinine hydrochloride]

E FROMMEL, P GOLDPMID: 18874566 DOI:

Abstract

Toxicity of hydrastine, hydrastinine, and sparteine

C F POE, C C JOHNSONPMID: 14398297 DOI: 10.1111/j.1600-0773.1954.tb01350.x

Abstract

[Polarographic determination of individual constituents in a mixture of cotarnine-narcotine & hydrastinine-hydrastine]

J HOLUBEK, J VOLKEPMID: 13452810 DOI:

Abstract

Antimicrotubule properties of benzophenanthridine alkaloids

J Wolff, L KniplingPMID: 7902132 DOI: 10.1021/bi00211a047

Abstract

Chelidonine, sanguinarine, and chelerythrine are natural benzophenanthridine alkaloids that inhibit taxol-mediated polymerization of rat brain tubulin in the micromolar range. Chelidonine is a weak, competitive inhibitor of colchicine binding to tubulin but does not inhibit podophyllotoxin binding. On the other hand, sanguinarine inhibits both colchicine and podophyllotoxin binding to tubulin with I50 values of 32 and 46 microM, respectively, and chelerythrine inhibits with I50 values of 55 and 60 microM, respectively. The inhibition by these two agents is of the mixed type. Tubulin forms an acid-reversible pseudobase with the imminium ion of sanguinarine, probably through several of its sulfhydryl groups, as shown by the loss of the yellow color of sanguinarine and its 596-nm fluorescence emission peak. Chelidonine, on the other hand, cannot undergo such pseudobase formation, and we conclude that it acts by a different mechanism. A number of previously described pharmacologic effects of these agents may be due to their inhibition of microtubule function.Photochemistry and photocytotoxicity of alkaloids from Goldenseal (Hydrastis canadensis L.). 2. Palmatine, hydrastine, canadine, and hydrastinine

J J Inbaraj, B M Kukielczak, P Bilski, Y-Y He, R H Sik, C F ChignellPMID: 16780351 DOI: 10.1021/tx050356u

Abstract

Goldenseal is an herb that is widely used in dietary supplements, eye washes, and skin lotions. The presence of Goldenseal root powder in dietary supplements and the topical application of Goldenseal preparations raise the possibility that an adverse phototoxic reaction may result from an interaction between its constituent alkaloids and light in exposed tissues. We have previously shown that berberine, the major alkaloid in Goldenseal powder, in combination with UVA causes DNA damage and cell death in HaCaT keratinocytes [(2001) Chem. Res. Toxicol. 14, 1529]. We have studied the photochemical and photobiological properties of four minor alkaloids found in Goldenseal, namely, hydrastine, palmatine, canadine, and hydrastinine. UVA radiation of palmatine in aqueous solutions generated no (1)O(2), but in CH(2)Cl(2), copious amounts of (1)O(2) were detected (Phi = 0.2). Palmatine also photogenerated oxygen-centered radicals, (*)OH and O(2)(*)(-) in aerated aqueous buffer and acetonitrile, respectively, as detected by the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO). In nitrogen-sparged acetonitrile containing DMPO, we observed the neutral palmatine radical formed by one-electron reduction. UVA irradiation (4 J/cm(2)) of HaCaT keratinocytes in the presence of palmatine (50 microM) resulted in a 50% decrease in cell viability but no DNA damage as measured by the comet assay. UVA irradiation of hydrastine, hydrastinine, or canadine (50 microM) did not cause DNA damage or cell death in keratinocytes. Although palmatine is photoactive, it is present in such small amounts in Goldenseal root powder that the phototoxicity of the herb is most likely due to berberine, the major constituent alkaloid.[Contamination of illegal amphetamine. Hydrastatinine as a contaminant in 3,4-(methylenedioxy)methylamphetamine]

A M VerweijPMID: 1953248 DOI: